![molecular formula C18H42O6Si2 B14119569 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by its silane functional groups, which make it highly reactive and suitable for various industrial and scientific purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane typically involves the reaction of diethoxy(methyl)silane with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Diethoxy(methyl)silane+Propylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amino or epoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various reagents like amines or epoxides under controlled temperature and pressure.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Aplicaciones Científicas De Investigación
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to improve their mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces, forming strong covalent bonds. This interaction enhances the adhesion and stability of the modified materials.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Glycidoxypropylmethyldiethoxysilane
- 3-Aminopropyl(diethoxy)methylsilane
- Diethoxy(3-glycidyloxypropyl)methylsilane
Uniqueness
Compared to similar compounds, 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane offers unique advantages, such as:
- Enhanced Reactivity : The presence of multiple ethoxy groups increases its reactivity, making it suitable for a wider range of applications.
- Versatility : Its ability to undergo various chemical reactions allows for extensive functionalization and customization.
- Improved Stability : The compound’s siloxane bonds provide enhanced thermal and chemical stability, making it ideal for demanding applications.
Propiedades
Fórmula molecular |
C18H42O6Si2 |
|---|---|
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
3-[2-[3-[diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O6Si2/c1-7-21-25(5,22-8-2)17-11-13-19-15-16-20-14-12-18-26(6,23-9-3)24-10-4/h7-18H2,1-6H3 |
Clave InChI |
FGLWTMCIPQKWOR-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCCOCCOCCC[Si](C)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


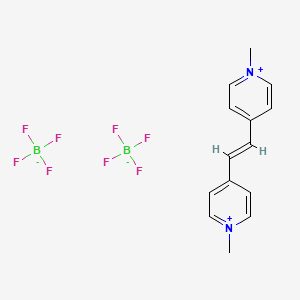
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
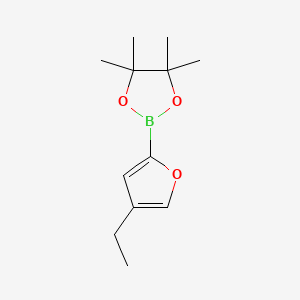
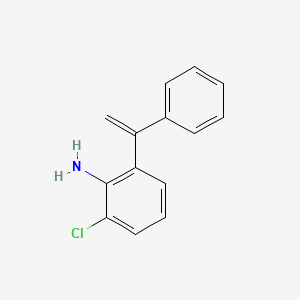
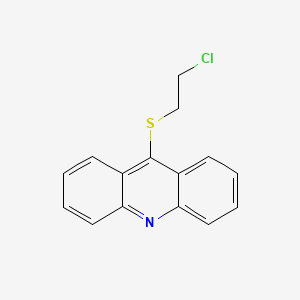
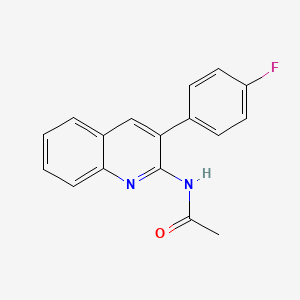
![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
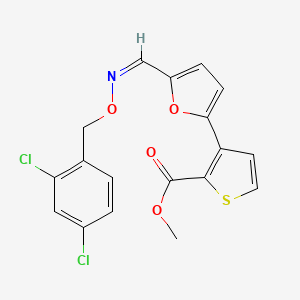
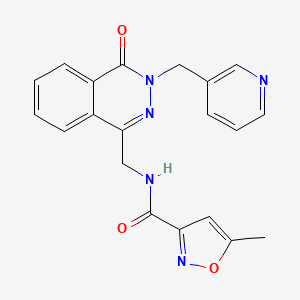
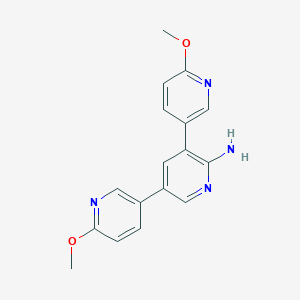
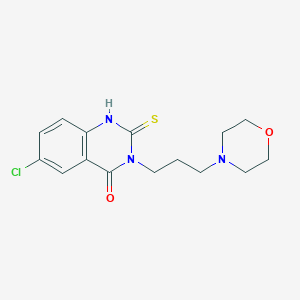
![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
